Olmesartan lactone Olmesartan lactone Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Olmesartan Medoxomil Related Compound A is found as an impurity of olmesartan medoxomil. Olmesartan medoxomil is a specific angiotensin II type 1 antagonist, which is widely used as an antihypertensive agent for the treatment of hypertension.

Brand Name: Vulcanchem
CAS No.: 849206-43-5
VCID: VC0128444
InChI: InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)
SMILES: CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol

Olmesartan lactone

CAS No.: 849206-43-5

Cat. No.: VC0128444

Molecular Formula: C24H24N6O2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Olmesartan lactone - 849206-43-5

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Olmesartan Medoxomil Related Compound A is found as an impurity of olmesartan medoxomil. Olmesartan medoxomil is a specific angiotensin II type 1 antagonist, which is widely used as an antihypertensive agent for the treatment of hypertension.

CAS No. 849206-43-5
Molecular Formula C24H24N6O2
Molecular Weight 428.5 g/mol
IUPAC Name 6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
Standard InChI InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)
Standard InChI Key JUQNVWFXORBZQJ-UHFFFAOYSA-N
SMILES CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C
Canonical SMILES CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C

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